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molecular formula C10H12O5 B1294572 3,5-Dimethoxy-4-hydroxyphenylacetic acid CAS No. 4385-56-2

3,5-Dimethoxy-4-hydroxyphenylacetic acid

Cat. No. B1294572
M. Wt: 212.2 g/mol
InChI Key: BQBQKSSTFGCRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485283B2

Procedure details

(4-Hydroxy-3,5-dimethoxy-phenyl)-acetic acid (9.5 g, 0.042 mmol) was added to methanol (260 mL) and sulfuric acid (8 mL). After completion of addition the reaction was heated at reflux overnight. The next day, the reaction mixture was cooled down and concentrated to yield a crude oil. The oil was re-dissolved in ethyl acetate, washed with water, brine, and dried over sodium sulfate, and filtered to be concentrated again. The crude material was purified using silica gel chromatography (50%:50% ethyl acetate:pentane) to yield the desired product (1.5 g, 75% yield based on recovered starting material).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[O:14][CH3:15].[CH3:16]O.S(=O)(=O)(O)O>C(OCC)(=O)C>[CH3:16][O:12][C:11](=[O:13])[CH2:10][C:5]1[CH:4]=[C:3]([O:14][CH3:15])[C:2]([OH:1])=[C:7]([O:8][CH3:9])[CH:6]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC1=C(C=C(C=C1OC)CC(=O)O)OC
Name
Quantity
260 mL
Type
reactant
Smiles
CO
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The next day, the reaction mixture was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
to be concentrated again
CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C(=C1)OC)O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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